molecular formula C12H9BrClNO2S B2727713 3-bromo-N-(2-chlorophenyl)benzenesulfonamide CAS No. 848913-61-1

3-bromo-N-(2-chlorophenyl)benzenesulfonamide

Cat. No.: B2727713
CAS No.: 848913-61-1
M. Wt: 346.62
InChI Key: VIKZSOKMWRQTHZ-UHFFFAOYSA-N
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Description

3-bromo-N-(2-chlorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H9BrClNO2S and a molecular weight of 346.63 g/mol . It is characterized by the presence of a bromine atom at the 3-position, a chlorine atom at the 2-position of the phenyl ring, and a benzenesulfonamide group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-chlorophenyl)benzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with 2-chloroaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-chlorophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or neutral conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

3-bromo-N-(2-chlorophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It can act as a probe to investigate the binding sites of various biological macromolecules.

    Medicine: It has potential applications in drug discovery and development. The compound can be used to design and synthesize new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals. The compound’s unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition. The bromine and chlorine atoms can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(3-chloropropyl)benzenesulfonamide: This compound has a similar structure but with a propyl group instead of a phenyl group. It exhibits different reactivity and applications.

    3-bromo-N-(2-fluorophenyl)benzenesulfonamide: The fluorine atom in place of chlorine alters the compound’s electronic properties and reactivity.

    3-bromo-N-(2-methylphenyl)benzenesulfonamide: The presence of a methyl group instead of chlorine affects the compound’s steric and electronic properties.

Uniqueness

3-bromo-N-(2-chlorophenyl)benzenesulfonamide is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and binding properties. The combination of these halogens with the sulfonamide group makes it a versatile compound for various chemical and biological applications.

Properties

IUPAC Name

3-bromo-N-(2-chlorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO2S/c13-9-4-3-5-10(8-9)18(16,17)15-12-7-2-1-6-11(12)14/h1-8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKZSOKMWRQTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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